REACTION_CXSMILES
|
C1(C[N:8]2[CH2:13][CH2:12][CH:11]([N:14]3[CH2:20][CH2:19][C:18]4[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=4[NH:16][C:15]3=[O:25])[CH2:10][CH2:9]2)C=CC=CC=1.[H][H]>CO.[Pd]>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[CH2:20][CH2:19][C:18]3[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=3[NH:16][C:15]2=[O:25])[CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)N1C(NC2=C(CC1)C=CC=C2)=O
|
Name
|
|
Quantity
|
100 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 30 L methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
Then it is refluxed
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature and half the acetone
|
Type
|
DISTILLATION
|
Details
|
is distilled off under normal pressure
|
Type
|
DISTILLATION
|
Details
|
After distillation
|
Type
|
STIRRING
|
Details
|
stirred for a further hour
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 20 L acetone
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)N1C(NC2=C(CC1)C=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |